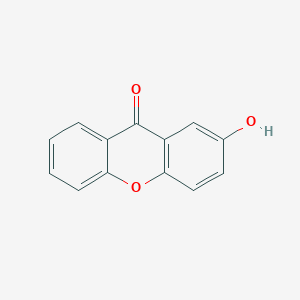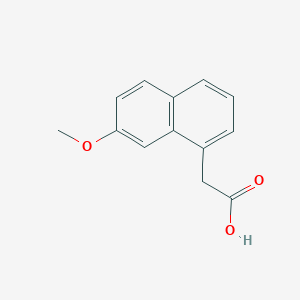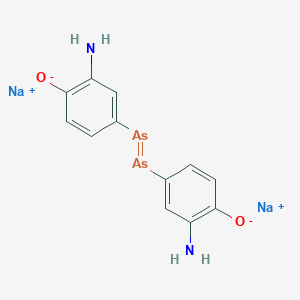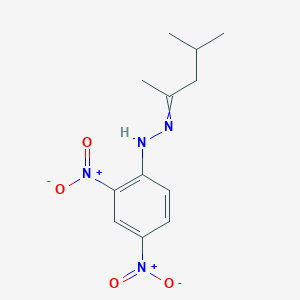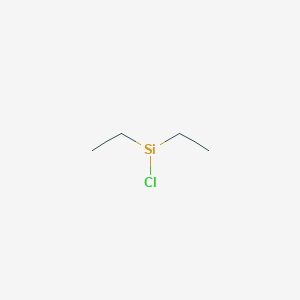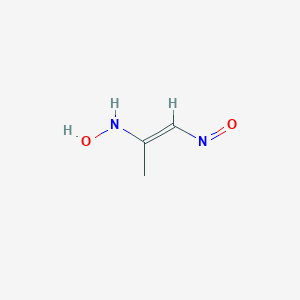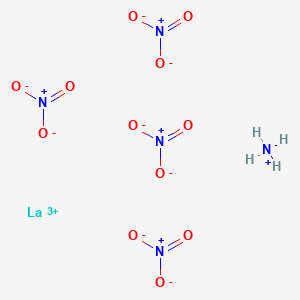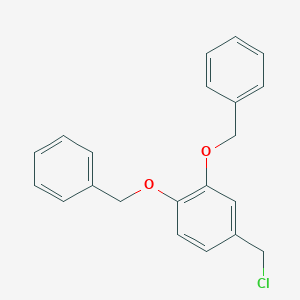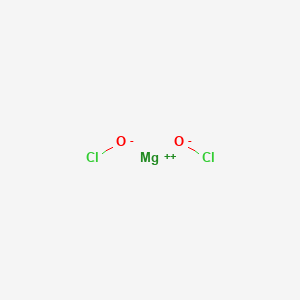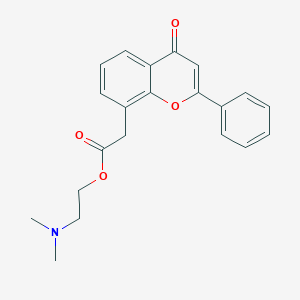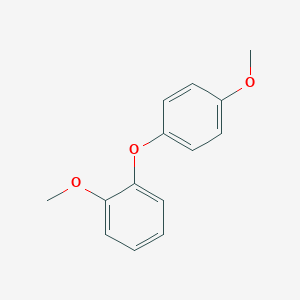
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, also known as Bisoprolol, is a commonly used beta-blocker medication that is prescribed for various cardiovascular conditions. It is used to treat high blood pressure, heart failure, and angina. Bisoprolol selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure.
Wirkmechanismus
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. This reduces the workload on the heart, making it easier for the heart to pump blood throughout the body. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Biochemische Und Physiologische Effekte
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that increases blood pressure. It also reduces the release of norepinephrine, a hormone that increases heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several advantages for lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It is also readily available and relatively inexpensive. However, there are some limitations to using Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in lab experiments. It can have variable effects on different individuals, and its effectiveness can be affected by other medications that a patient may be taking.
Zukünftige Richtungen
There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-. One area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in preventing and treating arrhythmias. Another area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in improving exercise capacity in patients with heart failure. Additionally, there is a need for further research on the long-term effects of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- on cardiovascular health. Finally, there is a need for research on the effectiveness of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in treating cardiovascular conditions in different populations, such as elderly patients or patients with comorbidities.
Conclusion:
In conclusion, Benzene, 1-methoxy-2-(4-methoxyphenoxy)- is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body, and it has several advantages and limitations for lab experiments. There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, including its potential use in preventing and treating arrhythmias, improving exercise capacity in patients with heart failure, and further research on its long-term effects on cardiovascular health.
Synthesemethoden
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol with 1-(tert-butoxycarbonyl) piperazine to form a carbamate intermediate. The intermediate is then reacted with 2-(2-methoxyphenoxy) ethyl chloride to form Benzene, 1-methoxy-2-(4-methoxyphenoxy)-.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has been extensively studied in scientific research for its effectiveness in treating cardiovascular conditions. It has been shown to be effective in reducing blood pressure, heart rate, and the risk of heart failure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has also been studied for its potential use in preventing and treating arrhythmias, as well as its ability to improve exercise capacity in patients with heart failure.
Eigenschaften
CAS-Nummer |
1655-72-7 |
|---|---|
Produktname |
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- |
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-methoxy-2-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
InChI-Schlüssel |
IWPMJLHVGKZTNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



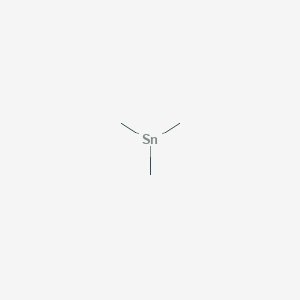
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
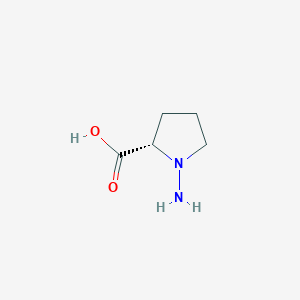
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
